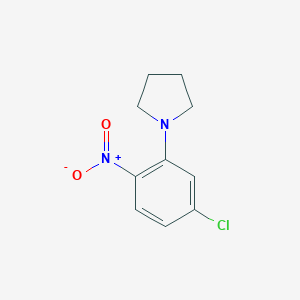

1-(5-Chloro-2-nitrophenyl)pyrrolidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-chloro-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIPVCGYGYIXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389169 | |

| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

133387-30-1 | |

| Record name | 1-(5-chloro-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Chloro-2-nitrophenyl)pyrrolidine CAS number 133387-30-1

An In-Depth Technical Guide to 1-(5-Chloro-2-nitrophenyl)pyrrolidine (CAS: 133387-30-1): Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a substituted aromatic heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a pyrrolidine ring, a nitro group, and a chloro substituent. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensional complexity into molecular designs.[1][2][3] The electronically-defined substitution pattern on the phenyl ring—a potent electron-withdrawing nitro group ortho to the point of attachment and a chloro group para to it—creates a chemically versatile intermediate primed for further elaboration into more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 133387-30-1 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [4][5] |

| Molecular Weight | 226.66 g/mol | [4][5] |

| Melting Point | 83-84 °C | [4] |

| Appearance | (Expected) Yellowish crystalline solid | Inferred from related nitroaromatic compounds |

Synthesis and Reaction Mechanism

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is highly favored due to the electronic properties of the starting materials.

Causality and Experimental Rationale

The core of this synthesis is the reaction between a suitable dichloronitrobenzene and pyrrolidine. The choice of 1,4-dichloro-2-nitrobenzene as the starting material is strategic. The nitro group (NO₂) is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. It particularly activates the positions ortho and para to it by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. Consequently, the chlorine atom at the C4 position (para to the nitro group) is significantly more labile and susceptible to substitution than the chlorine at the C1 position. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile.[7] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Caption: Proposed SₙAr mechanism for the synthesis of the title compound.

Detailed Experimental Protocol

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

Nucleophile Addition: While stirring the mixture, add pyrrolidine (1.1 eq) dropwise at room temperature.

-

Insight: A slight excess of the amine ensures the complete consumption of the electrophile.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: 3 signals in the aromatic region (~7.0-8.0 ppm), likely exhibiting doublet and doublet of doublets splitting patterns. Pyrrolidine Protons: 2 multiplets in the aliphatic region, one corresponding to the α-protons (~3.4-3.6 ppm) and one to the β-protons (~1.9-2.1 ppm). |

| ¹³C NMR | Approximately 10 distinct signals. 6 signals in the aromatic region (~120-150 ppm) and 2 signals for the inequivalent pyrrolidine carbons (~25 ppm and ~50 ppm). |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z 226. Isotopic Pattern: A characteristic M+2 peak at m/z 228 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

| Infrared (IR) | N-O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-Cl Stretch: A band in the fingerprint region around 700-800 cm⁻¹. |

digraph "Analytical_Workflow" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes start [label="Synthesized Product\n(Crude)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography / Recrystallization)"]; pure_product [label="Pure Compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

nmr [label="NMR Spectroscopy\n(¹H, ¹³C)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry\n(EI or ESI)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ir [label="IR Spectroscopy", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

structure_confirm [label="Structure Confirmation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purity_assess [label="Purity Assessment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> purification; purification -> pure_product;

pure_product -> nmr; pure_product -> ms; pure_product -> ir;

nmr -> structure_confirm; ms -> structure_confirm; ir -> structure_confirm;

nmr -> purity_assess;

structure_confirm -> purity_assess [style=invis]; }

Caption: Standard workflow for the characterization of the title compound.

Applications in Drug Development & Medicinal Chemistry

This compound is not typically an end-product but rather a strategic intermediate. Its true value lies in the chemical handles it provides for constructing more elaborate molecules of therapeutic interest.

Key Synthetic Transformation: Nitro Group Reduction

The most critical subsequent reaction is the reduction of the nitro group to a primary amine. This transformation unlocks a wealth of synthetic possibilities and is a cornerstone of many drug synthesis campaigns.[8][9]

-

Rationale: The conversion of the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group fundamentally alters the molecule's reactivity. This new amine can participate in amide bond formations, reductive aminations, diazotizations, and serve as a nucleophile for building new heterocyclic rings.

-

Common Protocols:

-

Metal-Acid Reduction: Using iron powder (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like HCl is a classic, robust, and cost-effective method.[8]

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst offers a cleaner, high-yield alternative that often requires milder conditions.

-

The resulting compound, 4-chloro-2-(pyrrolidin-1-yl)aniline , is a highly valuable intermediate for building libraries of compounds for screening against various biological targets. The pyrrolidine moiety is a known feature in compounds targeting central nervous system disorders, and the substituted aniline can be a precursor to kinase inhibitors, antimicrobials, and other therapeutic agents.[1][10][11]

Caption: Key synthetic pathways leveraging the title compound as an intermediate.

Safety, Handling, and Storage

As a nitroaromatic and chlorinated compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, precautions can be inferred from structurally related chemicals.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Minimize dust generation and accumulation.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

-

Stability: The compound is expected to be stable under normal storage conditions. Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).

Conclusion

This compound, CAS 133387-30-1, is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward via nucleophilic aromatic substitution, and its true utility is realized upon reduction of its nitro group. The resulting aniline derivative provides a versatile platform for the synthesis of diverse and complex molecular scaffolds. For researchers and medicinal chemists, this compound represents an accessible and valuable starting point for developing novel therapeutic agents.

References

- Synthesis of substituted N-(2'-nitrophenyl)

- This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com.

- Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed.

- 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE Chemical Properties - ChemicalBook.

- 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE | 133387-30-1 - ChemicalBook.

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC - NIH.

- SAFETY D

- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR.

- How the substrate affects amination reaction kinetics of nitrochlorobenzene - Reaction Chemistry & Engineering (RSC Publishing).

- SAFETY D

- (PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Pyrrolidine - Wikipedia.

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.

- Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst - Google P

- Synthesis of unique pyrrolidines for drug discovery - Enamine.

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE CAS#: 133387-30-1 [amp.chemicalbook.com]

- 6. 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE | 133387-30-1 [chemicalbook.com]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. webdev.durhamtech.edu [webdev.durhamtech.edu]

- 13. fishersci.se [fishersci.se]

physical and chemical properties of 1-(5-Chloro-2-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

In the landscape of medicinal chemistry and drug discovery, the strategic combination of specific chemical moieties can unlock novel pharmacological activities. 1-(5-Chloro-2-nitrophenyl)pyrrolidine emerges as a compound of significant interest, embodying a unique structural architecture. This molecule incorporates a pyrrolidine ring, a versatile scaffold known for its prevalence in numerous natural products and FDA-approved drugs, with a substituted nitrophenyl group, a common pharmacophore in various bioactive compounds.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a three-dimensional framework that can effectively explore chemical space and interact with biological targets.[1] The presence of the chloro and nitro substituents on the phenyl ring further modulates the electronic and steric properties of the molecule, offering potential for targeted therapeutic interventions.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its characterization and analysis. The information presented herein is intended to empower researchers and drug development professionals in their efforts to harness the potential of this and related molecules.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, reactivity, and pharmacokinetic profile. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 133387-30-1 | [3] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 226.66 g/mol | [3] |

| Melting Point | 83-84 °C | [3] |

| Boiling Point (Predicted) | 366.0 ± 32.0 °C | [4] |

| Appearance | Solid (predicted) | - |

| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO based on its structure. | - |

Synthesis and Reactivity: Building Blocks for Innovation

The synthesis of this compound can be conceptualized through established methodologies in organic chemistry. A plausible synthetic route involves the nucleophilic aromatic substitution reaction between 1,4-dichlorobenzene or a related activated chloronitrobenzene derivative and pyrrolidine. The nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a chlorine atom by the secondary amine of the pyrrolidine ring.

Caption: A potential synthetic pathway for this compound.

The reactivity of this compound is largely dictated by its functional groups. The nitro group can be reduced to an amine, which can then undergo a variety of further chemical transformations, making it a versatile intermediate for the synthesis of a library of derivatives.[5] The pyrrolidine nitrogen exhibits basic properties typical of a secondary amine.[6] The aromatic ring can also participate in further substitution reactions, although the existing substituents will direct the position of any new functional groups.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of this compound are critical for its use in any research or development setting. A combination of chromatographic and spectroscopic techniques is essential for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a mixture. For a compound like this compound, a C18 column is a suitable stationary phase. The mobile phase composition can be optimized to achieve good resolution and peak shape.

Step-by-Step HPLC Protocol:

-

Instrumentation:

-

HPLC system equipped with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Autosampler.

-

Data acquisition and processing software.

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Methanol (for sample preparation).

-

This compound reference standard.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation. A starting point could be a linear gradient from 50% acetonitrile to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the chromophores present (nitrophenyl group), a wavelength of around 254 nm is a suitable starting point for detection.[7]

-

Injection Volume: 10 µL.

-

Run Time: Approximately 20 minutes to ensure elution of all components and column re-equilibration.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Analysis and Data Interpretation:

-

Inject the prepared sample onto the HPLC system.

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: A generalized workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring, with their chemical shifts and coupling patterns influenced by the chloro and nitro substituents. The protons of the pyrrolidine ring will appear as multiplets in the aliphatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will resonate in the upfield region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

Aromatic C-H stretching (~3000-3100 cm⁻¹).

-

Aliphatic C-H stretching (~2850-2950 cm⁻¹).

-

Asymmetric and symmetric N-O stretching of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).

-

C-N stretching of the amine (~1200-1350 cm⁻¹).

-

C-Cl stretching (~600-800 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum under EI conditions is expected to show a molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways may involve the loss of the nitro group or cleavage of the pyrrolidine ring.

-

Safety and Handling: A Researcher's Responsibility

While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that it should be handled with caution. It is likely to be classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may also cause skin and eye irritation.[10]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a valuable chemical entity with considerable potential for applications in drug discovery and organic synthesis. Its unique combination of a privileged pyrrolidine scaffold and a reactive nitrophenyl moiety makes it an attractive starting point for the development of novel bioactive molecules. This guide has provided a foundational understanding of its physicochemical properties, potential synthetic routes, and analytical characterization methods.

Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives. The exploration of its biological activity against various therapeutic targets could unveil new avenues for drug development. The development and validation of specific analytical methods will be crucial for quality control and in-depth studies. As our understanding of this molecule grows, so too will its potential to contribute to the advancement of science and medicine.

References

-

MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

-

ResearchGate. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4934. Retrieved from [Link]

-

Chemsrc.com. (2024). This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. Retrieved from [Link]

-

NIH. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

ResearchGate. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitroaniline. Retrieved from [Link]

-

lookchem. (n.d.). Cas 87200-62-2,4-CHLORO-2-NITRO-5-(1-PYRROLIDINYL)ANILINE. Retrieved from [Link]

-

PubChem. (n.d.). N-[5-chloro-2-[(2-nitrophenyl)thio]phenyl]formamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine, 1-[(2-nitrophenyl)methyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidinone, 1-methyl-5-phenyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-chloro-4-nitrophenyl)pyrrolidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitrodiphenylamine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE CAS#: 133387-30-1 [amp.chemicalbook.com]

- 5. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. keyorganics.net [keyorganics.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(5-Chloro-2-nitrophenyl)pyrrolidine: Molecular Structure, Weight, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-2-nitrophenyl)pyrrolidine, a key chemical intermediate in various research and development applications. We delve into its fundamental physicochemical properties, including a detailed analysis of its molecular structure and weight. A robust, field-proven protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr) is presented, with an emphasis on the mechanistic principles that ensure reaction efficiency and selectivity. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound for their work.

Introduction and Core Properties

This compound is a substituted aromatic compound featuring a pyrrolidine ring attached to a chloronitrobenzene moiety. Its structure makes it a valuable building block in medicinal chemistry and materials science. The presence of a reactive nitro group and a chloro substituent on the aromatic ring provides versatile handles for further chemical modification.

The core physicochemical properties are fundamental to its application and are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 133387-30-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 226.66 g/mol | [1][2] |

| Melting Point | 83-84 °C | [1] |

| Appearance | Not specified (typically a solid at room temp.) | - |

| SMILES | C1CCN(C1)C2=CC(=C(C=C2)Cl)[O-] | [2] |

Molecular Structure and Conformation

The molecular structure of this compound is defined by a planar phenyl ring substituted at positions 1, 2, and 5.

-

Position 1: A pyrrolidine ring is attached via a nitrogen-carbon bond.

-

Position 2: A nitro group (-NO₂) acts as a strong electron-withdrawing group.

-

Position 5: A chlorine atom (-Cl) further influences the electronic properties of the ring.

The pyrrolidine ring, a five-membered saturated heterocycle, is non-planar and typically adopts an envelope or twist conformation to minimize steric strain. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic ring, influencing the overall electron density and reactivity of the molecule.

The nitro group at the ortho position to the pyrrolidine substituent creates significant steric hindrance, which may restrict the free rotation around the C-N bond connecting the two rings. This steric effect, combined with the electronic influence of the substituents, dictates the molecule's three-dimensional shape and its interaction with other molecules.

Synthesis Pathway and Mechanism

The most logical and efficient method for preparing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic nature of the starting material.

Mechanistic Rationale

The synthesis proceeds by reacting 2,4-dichloronitrobenzene with pyrrolidine . The key to this reaction's success lies in the activation of the aryl halide substrate.

-

Activation: The nitro group (-NO₂) at the para position to one of the chlorine atoms is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It does so by withdrawing electron density, making the ring carbons electron-deficient.

-

Nucleophilic Attack: Pyrrolidine, a secondary amine, acts as the nucleophile. Its nitrogen atom attacks the carbon atom bearing the chlorine at the C4 position (para to the nitro group). This position is preferentially attacked over the C2 position because the resulting negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance, forming a stabilized intermediate known as a Meisenheimer complex [3].

-

Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻) as the leaving group, yielding the final product.

The diagram below illustrates the proposed synthetic workflow.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for similar SNAr reactions, such as the reaction of dinitrobenzenes with secondary amines[4][5].

Materials:

-

2,4-Dichloronitrobenzene (1.0 equiv.)

-

Pyrrolidine (3.0-4.0 equiv.)

-

Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloronitrobenzene (1.0 equiv.) in DMSO (approx. 5-10 mL per mmol of the limiting reagent).

-

Addition of Nucleophile: To the stirred solution, add pyrrolidine (3.0-4.0 equiv.). The excess pyrrolidine serves as both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C (or to reflux, depending on the solvent) and maintain for 2-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Causality Note: Elevated temperatures are required to overcome the activation energy for the formation of the Meisenheimer complex. Polar aprotic solvents like DMSO are ideal as they solvate the cation but not the nucleophile, increasing its reactivity.

-

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer with brine to remove residual DMSO and water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

-

Isolation: Combine the pure fractions (identified by TLC) and evaporate the solvent to yield this compound as a solid.

Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the pyrrolidine ring. The aromatic protons will appear as multiplets in the downfield region (approx. 7.0-8.0 ppm), with their splitting patterns dictated by coupling to each other. The pyrrolidine protons will appear as two multiplets in the upfield region (approx. 2.0-4.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals. Six signals will correspond to the aromatic carbons, with the carbon attached to the nitro group being the most deshielded. Four signals will correspond to the two sets of non-equivalent carbons in the pyrrolidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (226.66 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be definitive confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-N stretching and aromatic C=C stretching bands will also be present.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 226.66 g/mol . Its structure, confirmed by its molecular formula C₁₀H₁₁ClN₂O₂, is amenable to synthesis via a robust Nucleophilic Aromatic Substitution pathway. The protocol and mechanistic insights provided in this guide offer a solid foundation for the preparation and understanding of this compound, enabling its effective use in advanced research and development projects.

References

-

Shanghai Nianxing Industrial Co., Ltd. (2024). This compound Price. Chemsrc.com. Available at: [Link]

-

MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available at: [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Solubility of 1-(5-Chloro-2-nitrophenyl)pyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 1-(5-Chloro-2-nitrophenyl)pyrrolidine, a critical physicochemical property for its application in research and drug development. In the absence of extensive published experimental data for this specific molecule, this document establishes a foundational understanding through theoretical principles, predictive insights, and robust experimental protocols. Our approach is grounded in the principles of scientific integrity, providing you with the tools to both predict and empirically determine the solubility of this compound in a variety of organic solvents.

The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poor solubility can lead to incomplete absorption, variable drug exposure, and ultimately, the failure of an otherwise promising compound in clinical trials. A thorough understanding and characterization of a compound's solubility in various solvent systems are therefore not merely academic exercises but essential components of a successful drug development program.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

| Property | Value | Source |

| CAS Number | 133387-30-1 | [4][5] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [4][6] |

| Molecular Weight | 226.66 g/mol | [4][6] |

| Melting Point | 83-84°C | [6] |

The structure reveals a substituted aromatic ring and a pyrrolidine moiety. The presence of a chloro group, a nitro group, and the pyrrolidine ring introduces a combination of polar and nonpolar characteristics. The nitro group and the nitrogen in the pyrrolidine ring can act as hydrogen bond acceptors. The overall polarity of the molecule suggests that its solubility will be highly dependent on the choice of solvent, with a general preference for polar aprotic and some polar protic solvents. The principle of "like dissolves like" serves as a foundational guide in predicting its behavior.[7][8]

The Theoretical Framework of Dissolution

The process of dissolution is governed by the thermodynamics of solute-solvent interactions.[9][10] It can be conceptualized as a three-step process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of the solution will determine whether the dissolution process is endothermic or exothermic.[11] For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required for the first two steps.

Logical Relationship of Dissolution Process

Caption: Thermodynamic contributions to the dissolution process.

Predictive Approaches to Solubility Estimation

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.[1][2][12] Machine learning algorithms, trained on large datasets of known solute-solvent systems, can predict the solubility of new compounds with increasing accuracy.[13][14] These models typically use a combination of molecular descriptors and solvent properties to make their predictions. While these in silico methods are powerful for initial screening, they are not a substitute for experimental validation.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols outline established methods for determining the solubility of this compound.

The Shake-Flask Method (Equilibrium Solubility)

This is a traditional and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][15]

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

High-Throughput Screening (HTS) for Kinetic Solubility

For earlier stages of drug discovery, kinetic solubility measurements can be performed in a high-throughput manner.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the desired organic solvents.

-

Precipitation Monitoring: Monitor the samples for the appearance of precipitation over a set period using nephelometry or turbidimetry.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitation is observed.

Rationale for Solvent Selection

The choice of organic solvents for solubility testing should be guided by their physicochemical properties and their relevance to potential applications (e.g., formulation, synthesis, analytical chemistry).

| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Rationale for Inclusion |

| Hexane | 0.1 | Neither | Represents nonpolar, aliphatic environments. |

| Toluene | 2.4 | Acceptor (π-system) | Represents nonpolar, aromatic environments. |

| Dichloromethane | 3.1 | Acceptor | A common solvent in organic synthesis. |

| Acetone | 5.1 | Acceptor | A polar aprotic solvent. |

| Ethyl Acetate | 4.4 | Acceptor | A moderately polar solvent. |

| Acetonitrile | 5.8 | Acceptor | A polar aprotic solvent used in chromatography. |

| Ethanol | 4.3 | Both | A polar protic solvent. |

| Methanol | 5.1 | Both | A highly polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | A highly polar aprotic solvent, often used for stock solutions. |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | A polar aprotic solvent with strong solvating power. |

Interpreting and Reporting Solubility Data

Solubility data should be reported with the corresponding temperature at which the measurement was performed, as solubility is temperature-dependent.[11][16] It is also crucial to specify the method used (e.g., equilibrium vs. kinetic solubility), as the results can differ. For comparative purposes, presenting the data in a standardized format, such as a table or bar chart, is recommended.

Conclusion

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

-

Solubility Expressions and Mechanisms of Solute Solvent Interactions. Pharmaguideline. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Solute- Solvent Interaction. Walsh Medical Media. Available at: [Link]

-

Solutions Thermodynamics DCI. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes. Pharmacy Infoline. Available at: [Link]

-

This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. Chemsrc.com. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE CAS#: 133387-30-1 [amp.chemicalbook.com]

- 5. 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE | 133387-30-1 [chemicalbook.com]

- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ws [chem.ws]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes [pharmacyinfoline.com]

- 11. genchem1.chem.okstate.edu [genchem1.chem.okstate.edu]

- 12. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 13. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

Unlocking the Therapeutic Potential of Nitrophenylpyrrolidine Derivatives: A Technical Guide for Researchers

Introduction: The Versatility of the Nitrophenylpyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and synthetic pharmacophores. Its unique stereochemistry and ability to serve as a scaffold for diverse functionalization have made it a privileged structure in medicinal chemistry. The introduction of a nitrophenyl group to this scaffold gives rise to the class of nitrophenylpyrrolidine derivatives, compounds that have demonstrated a remarkable breadth of biological activities. The electron-withdrawing nature of the nitro group, coupled with the structural features of the pyrrolidine ring, creates a unique electronic and steric profile that allows for interaction with a wide array of biological targets. This guide provides an in-depth exploration of the potential research applications of nitrophenylpyrrolidine derivatives, offering insights into their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of their structure-activity relationships.

Neuroscience and Cognitive Enhancement: Modulating Brain Function

A significant area of research for nitrophenylpyrrolidine derivatives lies in the field of neuroscience, particularly as nootropics or cognitive enhancers. These compounds have shown promise in preclinical models for improving memory, learning, and mitigating the cognitive decline associated with neurodegenerative diseases.

Mechanism of Action in Cognitive Enhancement

The nootropic effects of nitrophenylpyrrolidine derivatives are believed to be multifactorial. One proposed mechanism involves the modulation of neurotransmitter systems. For instance, some derivatives are thought to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[1][2] A novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has been shown to improve cognitive function in a rat model of ischemic stroke, with molecular docking studies suggesting a potential interaction with the AMPA receptor.

Furthermore, the neuroprotective properties of these compounds contribute to their cognitive-enhancing effects. They have been shown to protect neurons from excitotoxicity induced by glutamate, a key pathological event in ischemic stroke and other neurodegenerative conditions. This neuroprotection is often linked to the reduction of oxidative stress and neuroinflammation.

Experimental Workflow for Assessing Nootropic and Neuroprotective Effects

The following diagram outlines a typical workflow for evaluating the nootropic and neuroprotective potential of nitrophenylpyrrolidine derivatives.

Caption: Experimental workflow for evaluating nitrophenylpyrrolidine derivatives.

Detailed Protocol: In Vivo Evaluation of Nootropic Activity using the Y-Maze Test

The Y-maze test is a behavioral assay used to assess spatial working memory in rodents.

Materials:

-

Y-maze apparatus (three arms of equal length at a 120° angle)

-

Experimental animals (e.g., Wistar rats)

-

Test compound (nitrophenylpyrrolidine derivative)

-

Vehicle (e.g., saline, DMSO solution)

-

Scopolamine (amnesia-inducing agent, optional)

-

Piracetam (positive control)

Procedure:

-

Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

-

Drug Administration:

-

Divide the animals into groups (e.g., vehicle control, scopolamine control, test compound groups at different doses, positive control group).

-

Administer the test compound, vehicle, or piracetam intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

-

To induce amnesia, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test.[3]

-

-

Y-Maze Task:

-

Place each rat at the end of one arm of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries. An "alteration" is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).

-

The number of arm entries serves as a measure of locomotor activity.

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternation using the following formula: % Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100

-

Compare the percentage of alternation between the different groups using appropriate statistical tests (e.g., ANOVA). An increase in the percentage of alternation in the test compound group compared to the amnesic control group indicates an improvement in spatial working memory.[3]

-

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Nitrophenylpyrrolidine derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis. Their ability to selectively bind to the active sites of these enzymes makes them attractive candidates for drug development.

Aldose Reductase Inhibition and Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol and contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy. Nitrophenyl derivatives have been identified as a novel class of aldose reductase inhibitors.[4] The nitro group is predicted to interact with key residues in the enzyme's active site, such as Tyr48 and His110.[4]

Detailed Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of nitrophenylpyrrolidine derivatives against aldose reductase.

Materials:

-

Purified or recombinant human aldose reductase (rhAR)

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

-

Test compound (nitrophenylpyrrolidine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing:

-

Sodium phosphate buffer

-

NADPH (final concentration, e.g., 0.1 mM)

-

Aldose reductase enzyme

-

Test compound at various concentrations (or vehicle for control)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Add the substrate, DL-glyceraldehyde (final concentration, e.g., 10 mM), to each well to start the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

| Compound Type | Target Enzyme | Reported Bioactivity (IC50) | Reference |

| Nitrophenyl derivatives | Aldose Reductase (ALR2) | Micromolar range | [4] |

| Nitrophenylpiperazine derivatives | Tyrosinase | 72.55 µM (for compound 4l) | [5] |

| Pyrrolidine derivatives | α-glucosidase (AG) | Varies with structure | [6] |

| Pyrrolidine derivatives | Aldose Reductase (ALR2) | Varies with structure | [6] |

Table 1: Enzyme Inhibitory Activity of Nitrophenylpyrrolidine and Related Derivatives.

Anticancer and Anti-inflammatory Potential: Targeting Key Signaling Pathways

The anticancer and anti-inflammatory properties of nitrophenylpyrrolidine derivatives are gaining significant attention. These compounds have been shown to inhibit the proliferation of various cancer cell lines and suppress inflammatory responses, often through the modulation of critical signaling pathways.

Mechanism of Action in Cancer and Inflammation

A key mechanism underlying the anticancer and anti-inflammatory effects of some nitrophenylpyrrolidine derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers and chronic inflammatory diseases, the NF-κB pathway is constitutively active. By inhibiting NF-κB activation, these derivatives can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.

The following diagram illustrates the NF-κB signaling pathway and the potential point of intervention for nitrophenylpyrrolidine derivatives.

Sources

- 1. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(5-Chloro-2-nitrophenyl)pyrrolidine: A Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 1-(5-Chloro-2-nitrophenyl)pyrrolidine. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this compound using modern spectroscopic techniques. As a key intermediate in various synthetic pathways, a thorough analysis of its spectral properties is crucial for quality control, reaction monitoring, and regulatory submissions.

This guide will provide a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond presenting the data, we will delve into the rationale behind the expected spectral patterns, offering insights grounded in established principles of organic spectroscopy. While direct experimental spectra for this specific compound are not publicly available, this guide will utilize predictive data and draw comparisons with structurally related molecules to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Below is a diagram of this compound, which will serve as our reference throughout this guide.

Caption: Molecular Structure of this compound

Our analytical approach will systematically interpret the signals and fragments generated by this structure in various spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standard and reliable method for acquiring NMR spectra for this type of compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds, while DMSO-d₆ can be used if solubility is an issue.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set a spectral width of approximately 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and the pyrrolidine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | d | 1H | Ar-H | Proton ortho to the nitro group, deshielded by its strong electron-withdrawing effect. |

| ~7.5 | dd | 1H | Ar-H | Proton para to the nitro group and meta to the chlorine, showing coupling to two other aromatic protons. |

| ~7.1 | d | 1H | Ar-H | Proton ortho to the chlorine and meta to the nitro group. |

| ~3.4 | t | 4H | -N-CH₂- | Protons of the methylene groups attached to the nitrogen of the pyrrolidine ring. The electron-withdrawing aromatic ring causes a downfield shift. |

| ~2.0 | m | 4H | -CH₂- | Protons of the central methylene groups of the pyrrolidine ring, appearing as a multiplet due to coupling with the adjacent methylene protons. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | Ar-C | Aromatic carbon attached to the pyrrolidine nitrogen. |

| ~140 | Ar-C | Aromatic carbon bearing the nitro group, significantly deshielded. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-C | Aromatic carbon bearing the chlorine atom. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~50 | -N-CH₂- | Methylene carbons of the pyrrolidine ring attached to the nitrogen, deshielded by the nitrogen and the aromatic ring. |

| ~25 | -CH₂- | Central methylene carbons of the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire at least 16 scans and background correct against air (for ATR) or a pure KBr pellet.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H (pyrrolidine) |

| ~1520 & ~1340 | Strong | Asymmetric & Symmetric N-O stretch | Nitro group (-NO₂) |

| ~1600, ~1475 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-N stretch | Aryl-N bond |

| ~850 | Strong | C-Cl stretch | Aryl-Cl bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) interface.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI)

-

Molecular Ion (M⁺): A peak is expected at m/z ≈ 226, corresponding to the molecular weight of the compound (C₁₀H₁₁ClN₂O₂). The presence of a chlorine atom will result in an M+2 peak at m/z ≈ 228 with an intensity of about one-third of the M⁺ peak, which is a characteristic isotopic pattern for chlorine.

-

Major Fragments (Predicted):

-

Loss of NO₂: A fragment corresponding to [M - NO₂]⁺ at m/z ≈ 180.

-

Loss of the pyrrolidine ring: Fragmentation could lead to the formation of the chloronitrophenyl cation.

-

Pyrrolidinyl cation: A peak corresponding to the pyrrolidinyl fragment may also be observed.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted NMR, IR, and MS data with established experimental protocols and interpretive principles, researchers can confidently approach the characterization of this important chemical intermediate. The provided data tables and workflow diagrams serve as a practical reference for laboratory work and data analysis.

References

-

General Principles of Spectroscopy

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

-

NMR Spectroscopy of Heterocyclic Compounds

-

MDPI. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

-

-

Mass Spectrometry of Organic Compounds

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

-

An In-depth Technical Guide on the Safe Handling of 1-(5-Chloro-2-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 1-(5-Chloro-2-nitrophenyl)pyrrolidine. As a chlorinated nitroaromatic compound, this substance requires stringent safety measures to mitigate potential risks in a laboratory setting. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and environmental protection.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed. [2]

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

-

H412: Harmful to aquatic life with long lasting effects. [2]

These classifications underscore the importance of avoiding direct contact and release into the environment. The causality behind these hazards lies in the chemical's reactivity with biological tissues and its potential for environmental persistence.

Summary of GHS Classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure risks.

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels.[3][4]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE).[5]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][6]

-

Grounding: For transferring the material, containers should be grounded and bonded to prevent static discharge, which could be an ignition source if flammable solvents are present.[3]

Storage:

-

Container Integrity: Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[2][3][6]

-

Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.[5]

-

Secure Storage: Keep the container securely closed when not in use and store in a locked-up area if necessary.[2][6]

The rationale for these measures is to prevent accidental ingestion, inhalation, or skin absorption, and to avoid creating a hazardous environment through improper storage.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

Recommended PPE for Handling this compound:

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | To protect against splashes that can cause serious eye irritation.[2] |

| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber).[2][7] Gloves must be inspected before use and disposed of properly after handling. | To prevent skin irritation and potential absorption through the skin.[2] |

| Body Protection | A flame-resistant lab coat and, for larger quantities or splash risks, a chemically resistant apron.[8] | To protect the skin and clothing from contamination.[3] |

| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or for emergency situations.[2][3] | To prevent respiratory tract irritation from dust or aerosols.[2] |

| Foot Protection | Closed-toe shoes made of a non-porous material.[4][8] | To protect feet from spills. |

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician immediately.[2] Rinse mouth with water.[2] Do NOT induce vomiting.[3]

-

If on Skin: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation persists, seek medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3][6]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][6] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Accidental Release Measures (Spill Cleanup): In the event of a spill, the individual who caused it is responsible for a prompt and proper cleanup.[9]

-

Alert and Evacuate: Immediately alert others in the area and evacuate if necessary.[9]

-

Control Ignition Sources: If the material is spilled with a flammable solvent, eliminate all sources of ignition.[9][10]

-

Ventilate: Ensure the area is well-ventilated.[3]

-

Containment: For minor spills, contain the spill using an inert absorbent material like vermiculite or sand.[3][11]

-

Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][11]

-

Decontamination: Clean the spill area with soap and water.[12]

-

Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, regional, and national regulations.[6][11]

For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[11][12]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of hazardous chemicals.

Conclusion

The responsible use of this compound in a research and development setting necessitates a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, which are grounded in established safety data and best practices, researchers can minimize risks to themselves, their colleagues, and the environment. A proactive approach to safety, including proper training, the consistent use of PPE, and emergency preparedness, is the cornerstone of a safe and productive laboratory environment.

References

- Jubilant Ingrevia. (2024). Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2016). SAFETY DATA SHEET.

- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2012). SAFETY DATA SHEET.

- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.

- Oakland University Environmental Health and Safety. (2025). Spill Control/Emergency Response.

- University of Manitoba Environmental Health and Safety Office. (n.d.). Chemical Spill Response Procedure.

- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Nitroacetonitrile.

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

Sources

- 1. mu.edu.sa [mu.edu.sa]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. umanitoba.ca [umanitoba.ca]

- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

A Versatile Synthetic Platform: An In-Depth Guide to the Role of Chloronitrophenyl Compounds in Modern Organic Synthesis

Abstract

Chloronitrophenyl compounds represent a class of remarkably versatile and economically significant building blocks in organic synthesis. Their utility is rooted in the dichotomous reactivity conferred by the chloro and nitro substituents. The potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while simultaneously allowing for selective reduction to the corresponding aniline. The chloro group, a stable and reliable leaving group, also serves as a crucial handle for a wide array of modern cross-coupling reactions. This guide provides an in-depth exploration of the core transformations involving chloronitrophenyl scaffolds, elucidating the mechanistic principles that govern their reactivity. We will delve into field-proven protocols, strategic applications in the synthesis of pharmaceuticals and other high-value materials, and the causal factors that guide experimental design for researchers, chemists, and drug development professionals.

Part 1: Introduction - The Dichotomous Reactivity of Chloronitrophenyl Compounds

Electronic Properties: A Tale of Two Substituents

The synthetic power of a chloronitrophenyl compound is not merely the sum of its parts; it is the synergistic interplay between the chloro and nitro groups that defines its chemical personality.

-